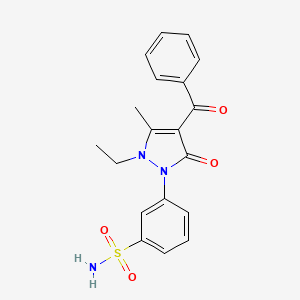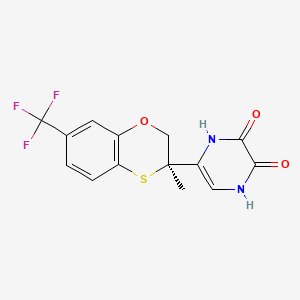
NMDA receptor modulator 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NMDA receptor modulator 5 is a compound that interacts with N-methyl-D-aspartate (NMDA) receptors, which are a type of glutamate receptor in the central nervous system. These receptors play a crucial role in synaptic plasticity, learning, and memory. NMDA receptor modulators are being studied for their potential therapeutic applications in various neurological and psychiatric disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor modulator 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .
Analyse Chemischer Reaktionen
Types of Reactions: NMDA receptor modulator 5 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
NMDA receptor modulator 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of NMDA receptors and their role in synaptic transmission.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate neuronal activity.
Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders such as depression, schizophrenia, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Wirkmechanismus
NMDA receptor modulator 5 exerts its effects by binding to specific sites on the NMDA receptor, which is a ligand-gated ion channel. This binding can either enhance or inhibit the receptor’s activity, depending on the nature of the modulator. The molecular targets include the GluN1, GluN2, and GluN3 subunits of the NMDA receptor. The pathways involved in its mechanism of action include the regulation of calcium ion influx, which is critical for synaptic plasticity and neuronal communication .
Vergleich Mit ähnlichen Verbindungen
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Acamprosate: A compound that modulates NMDA receptor activity and is used in the treatment of alcohol dependence.
D-Cycloserine: A partial NMDA receptor agonist investigated for its potential in treating anxiety disorders and enhancing cognitive function .
Uniqueness: NMDA receptor modulator 5 is unique in its specific binding affinity and modulatory effects on NMDA receptor subunits. This allows for precise tuning of receptor activity, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C14H11F3N2O3S |
|---|---|
Molekulargewicht |
344.31 g/mol |
IUPAC-Name |
5-[(3R)-3-methyl-7-(trifluoromethyl)-2H-1,4-benzoxathiin-3-yl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C14H11F3N2O3S/c1-13(10-5-18-11(20)12(21)19-10)6-22-8-4-7(14(15,16)17)2-3-9(8)23-13/h2-5H,6H2,1H3,(H,18,20)(H,19,21)/t13-/m0/s1 |
InChI-Schlüssel |
OQPPGZPVQXBCFK-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@]1(COC2=C(S1)C=CC(=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |
Kanonische SMILES |
CC1(COC2=C(S1)C=CC(=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






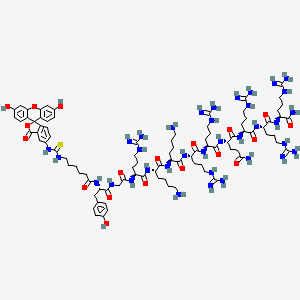

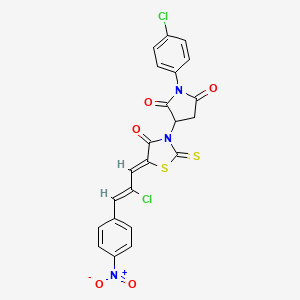
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
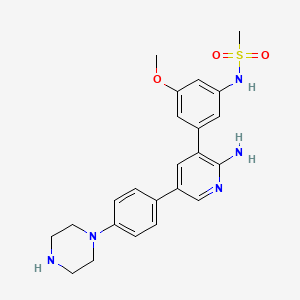
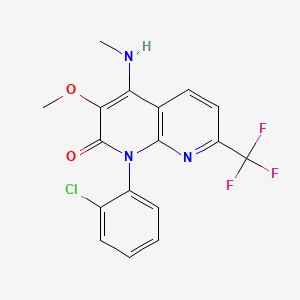
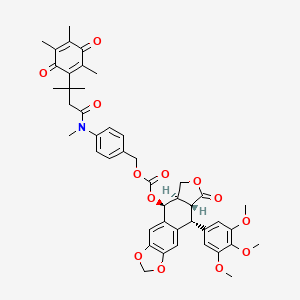
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)

